Amino-11-deoxyuridine triphosphate is a modified nucleotide that serves as a versatile tool in molecular biology. It is an improved version of aminoallyl deoxyuridine triphosphate, featuring a longer linker that facilitates downstream labeling processes. This compound is primarily used in various applications such as polymerase chain reaction, reverse transcription, and microarray labeling. Its incorporation into DNA is accomplished using enzymes like Taq DNA polymerase and Klenow fragment, allowing for specific labeling and analysis of nucleic acids.
Amino-11-deoxyuridine triphosphate falls under the category of nucleotide analogs, specifically classified as a deoxynucleotide triphosphate. It is characterized by the presence of an amino group at the 11 position of the uracil base, which distinguishes it from its natural counterparts.
The synthesis of amino-11-deoxyuridine triphosphate involves several key steps:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are utilized for monitoring the progress and confirming the structure of the synthesized product .
The molecular formula of amino-11-deoxyuridine triphosphate is , with a molecular weight of 976.44 g/mol. The structure consists of a deoxyribose sugar linked to three phosphate groups and a uracil base modified with an amino group.
Amino-11-deoxyuridine triphosphate participates in several critical reactions:
The reactions involving amino-11-deoxyuridine triphosphate are characterized by their specificity and efficiency in incorporating modified nucleotides into DNA, which is essential for various molecular biology techniques.
The mechanism by which amino-11-deoxyuridine triphosphate functions involves its incorporation into DNA during replication or transcription processes. The presence of the amino group allows for subsequent chemical modifications that enhance the utility of the resulting DNA strands.
This nucleotide can partially or completely replace its natural counterparts during enzymatic reactions, enabling researchers to create labeled DNA molecules suitable for various analytical techniques .
Amino-11-deoxyuridine triphosphate has numerous scientific uses:
Amino-11-dUTP’s structural design preserves the canonical hydrogen-bonding face of uracil, enabling base-pairing with adenine during DNA synthesis. However, its C11 aminoallyl modification introduces steric and electrostatic considerations for polymerase active sites.
Taq DNA polymerase incorporates Amino-11-dUTP with 85–95% efficiency relative to native dTTP, depending on reaction conditions. Key determinants include:
Table 1: Amino-11-dUTP Incorporation Efficiency in PCR
Polymerase | dTTP Replacement (%) | Relative Yield (%) | Max Amplicon (kb) |
---|---|---|---|
Taq (wild-type) | 25 | 95 | 3.0 |
Taq (wild-type) | 50 | 85 | 2.5 |
Taq (hot-start) | 25 | 92 | 3.0 |
Reverse transcriptases (e.g., M-MLV, HIV-1 RT) incorporate Amino-11-dUTP during first-strand cDNA synthesis for microarray labeling:
The Klenow fragment (exo⁻) is the enzyme of choice for nick translation due to its high processivity and tolerance for bulky nucleotide analogs:
The enzymatic fidelity of Amino-11-dUTP incorporation is governed by Michaelis-Menten kinetics and structural constraints:
Table 2: Kinetic Parameters of Nucleotide Analogs
Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/μg) | Relative Efficiency (Vₘₐₓ/Kₘ) |
---|---|---|---|
dTTP | 1.5 ± 0.2 | 220 ± 15 | 146.7 |
Amino-11-dUTP | 2.8 ± 0.4 | 160 ± 10 | 57.1 |
dUTP (unmodified) | 3.6 ± 1.9 | 180 ± 20 | 50.0 |
Amino-11-dUTP competes with endogenous dTTP pools, necessitating optimization to avoid replication arrest:
Table 3: Competitive Kinetics of Amino-11-dUTP vs. dTTP
[dTTP] (μM) | [Amino-11-dUTP] (μM) | Relative Activity (%) | Inhibition Constant (Kᵢ, μM) |
---|---|---|---|
10 | 0 | 100 | - |
10 | 5 | 82 | 4.0 |
10 | 10 | 65 | 4.2 |
50 | 25 | 78 | 4.5 |
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